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Compound of Interest

Compound Name: 1,2,3,6-Tetragalloylglucose

Cat. No.: B7765624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological

activities, and relevant experimental protocols for the use of 1,2,3,6-Tetragalloylglucose
(TGG) in a research setting. TGG is a hydrolyzable tannin found in various medicinal plants

and has garnered significant interest for its therapeutic potential.

Overview of 1,2,3,6-Tetragalloylglucose
1,2,3,6-Tetra-O-galloyl-β-D-glucose (TGG) is a polyphenolic compound composed of a glucose

core esterified with four galloyl groups. It is a key intermediate in the biosynthesis of more

complex gallotannins.[1] TGG has been isolated from various natural sources, including the

seeds of Cornus officinalis and the shells of Trapa bispinosa.[2][3] Research has highlighted its

potential as an anti-cancer, anti-inflammatory, and antioxidant agent.[1][4][5]

Chemical Structure:

Molecular Formula: C₃₄H₂₈O₂₂

Molecular Weight: 788.57 g/mol

CAS Number: 79886-50-3[6]
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While total chemical synthesis of galloyl glucosides can be complex, a highly efficient method

for obtaining high-purity TGG from natural sources has been established. The following

protocol is based on the ultrasound-assisted extraction from the seeds of Cornus officinalis.[2]

Experimental Protocol: High-Purity Extraction and
Purification of TGG
This protocol describes a green and efficient method for the preparation of high-purity TGG

from the seeds of Cornus officinalis. The process involves ultrasound-assisted extraction

(UAE), followed by enrichment with macroporous resin and final purification using reverse-

phase silica gel chromatography.[2]

Materials and Reagents:

Dried seeds of Cornus officinalis

Deionized water

Macroporous resin (e.g., Amberlite XAD series or similar)

Reverse-phase silica gel (C18)

Methanol

Ethanol

Acetonitrile

Formic acid

High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol Steps:

Powder Preparation: Grind the dried seeds of Cornus officinalis into a fine powder.

Ultrasound-Assisted Extraction (UAE):
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Mix the powdered seeds with deionized water at an optimized liquid-to-solid ratio.

Perform extraction using an ultrasonic bath under the following optimized conditions:

Sonication Time: Varies, optimize for the specific equipment (e.g., 30-60 min).

Sonication Temperature: Maintain a low temperature to prevent degradation (e.g., 40-

50°C).

Sonication Power: Optimize for the specific equipment.

After extraction, centrifuge the mixture and collect the supernatant.

Resin Enrichment:

Pass the crude extract through a pre-treated macroporous resin column.

Wash the column with deionized water to remove impurities.

Elute the adsorbed TGG from the resin using an appropriate concentration of ethanol.

Reverse-Phase Silica Gel Chromatography:

Concentrate the enriched eluate under reduced pressure.

Load the concentrated sample onto a reverse-phase C18 silica gel column.

Elute with a stepwise or gradient mixture of methanol and water to separate TGG from

other components.

Monitor the fractions using HPLC.

Final Product:

Combine the fractions containing high-purity TGG.

Lyophilize the pooled fractions to obtain TGG as a powder.
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Assess the purity using HPLC. A purity of 96.2% with a total recovery of 73.5% has been

reported using this method.[2]

Biological Applications and Data
TGG exhibits a range of biological activities that make it a compound of interest for drug

development.

Anti-Cancer Activity
TGG has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer

cell lines.

Inhibition of Gastric Cancer Cells:

In a study using the human gastric cancer cell line SGC7901, TGG was shown to inhibit cell

proliferation in a time- and dose-dependent manner.[5]

Cell Line Treatment Duration IC₅₀ Value (µg/mL)

SGC7901 24 hours 59.15

SGC7901 48 hours 36.23

Table 1: Cytotoxicity of 1,2,3,6-

Tetragalloylglucose on

SGC7901 gastric cancer cells.

[5]

Induction of Apoptosis:

TGG induces apoptosis in SGC7901 cells, as demonstrated by Annexin V-FITC/PI staining.

The apoptotic rate increases with higher concentrations of TGG.[5]
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TGG Concentration (µg/mL) Apoptotic Rate (%)

12.5 8.89

25 12.01

50 17.18

100 24.34

200 28.78

Table 2: Apoptosis induction in SGC7901 cells

after 48 hours of treatment with 1,2,3,6-

Tetragalloylglucose.[5]

Anti-Inflammatory and Antioxidant Activities
While specific quantitative data for the anti-inflammatory and antioxidant activities of TGG are

not extensively reported, related galloylglucoses show potent effects. For instance, the

structurally similar 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a strong inhibitor of

inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the

inflammatory response.

Compound Target IC₅₀ Value

1,2,3,4,6-Penta-O-galloyl-β-D-

glucose (PGG)
iNOS ~18 µg/mL

1,2,3,4,6-Penta-O-galloyl-β-D-

glucose (PGG)
COX-2 (PGE₂) ~8 µg/mL

Table 3: Anti-inflammatory

activity of the related

compound PGG.

Galloylglucoses are also known to be potent antioxidants due to their numerous phenolic

hydroxyl groups, which can effectively scavenge free radicals.
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Signaling Pathways and Mechanisms of Action
Wnt/β-Catenin Signaling Pathway
TGG has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway,

which is often dysregulated in cancers such as colon cancer. TGG promotes the

phosphorylation and subsequent degradation of β-catenin, a key effector of this pathway.[4]
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Wnt/β-catenin signaling inhibition by TGG.

p53 Signaling Pathway
In gastric cancer, TGG's mechanism of action involves the p53 signaling pathway. It

upregulates the expression of p53 target genes like p21 and PUMA, leading to cell cycle arrest

and apoptosis.[3][5]
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p53-mediated apoptosis induced by TGG.

Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of

TGG.

Cell Viability Assay (CCK-8)
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This protocol is for determining the cytotoxic effects of TGG on cancer cells.

Materials:

Cell Counting Kit-8 (CCK-8)

96-well plates

Cancer cell line of interest (e.g., SGC7901)

Complete culture medium

TGG stock solution (dissolved in DMSO)

Microplate reader

Protocol:

Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

Prepare serial dilutions of TGG in complete culture medium.

Remove the old medium and add 100 µL of the TGG dilutions to the respective wells. Include

a vehicle control (medium with DMSO) and a blank (medium only).

Incubate for the desired time periods (e.g., 24, 48 hours).

Add 10 µL of CCK-8 solution to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance

of control cells - Absorbance of blank) x 100%.
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Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by TGG using flow cytometry.

Materials:

Annexin V-FITC/PI Apoptosis Detection Kit

6-well plates

Treated and untreated cells

1x Binding Buffer

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with various concentrations of TGG for the desired time.

Harvest the cells (including floating cells in the medium) and centrifuge at a low speed.

Wash the cells once with ice-cold PBS.

Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1x Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Wnt/β-catenin Pathway
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This protocol is for detecting changes in the protein levels of key components of the Wnt/β-

catenin pathway after TGG treatment.

Materials:

Treated and untreated cell lysates

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-β-catenin, anti-p-β-catenin, anti-GSK-3β)

HRP-conjugated secondary antibody

ECL substrate

Protocol:

Lyse the treated and untreated cells and quantify the protein concentration.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour.

Wash the membrane again and apply the ECL substrate.
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Visualize the protein bands using a chemiluminescence imaging system.

Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of TGG.

Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or ethanol

TGG stock solution

96-well plate or cuvettes

Spectrophotometer or microplate reader

Protocol:

Prepare a 0.1 mM DPPH solution in methanol.

Prepare serial dilutions of TGG in methanol.

In a 96-well plate, add 100 µL of the TGG dilutions to the wells.

Add 100 µL of the DPPH solution to each well and mix.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.

Calculate the radical scavenging activity as: [(Absorbance of control - Absorbance of sample)

/ Absorbance of control] x 100%.

Experimental Workflow Visualization
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General experimental workflow for TGG research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7765624#synthesis-of-1-2-3-6-tetragalloylglucose-
for-research-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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